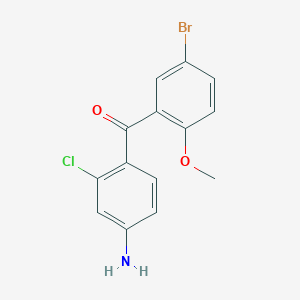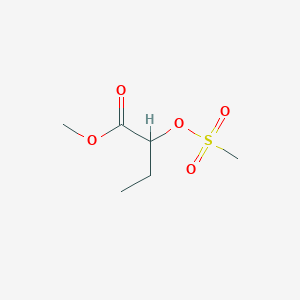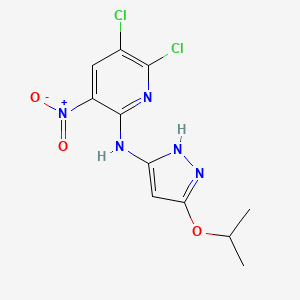
5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine is a synthetic organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of two chlorine atoms, a nitro group, and a pyrazole ring with an isopropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Chlorination: The chlorination of the pyridine ring can be carried out using chlorine gas or other chlorinating agents.
Coupling Reaction: The final step involves the coupling of the pyrazole ring with the chlorinated nitropyridine under suitable conditions, often using a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the isopropoxy group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or isopropoxy group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-3-nitropyridin-2-amine: Lacks the pyrazole ring and isopropoxy group.
N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine: Lacks the chlorine atoms on the pyridine ring.
5,6-Dichloro-N-(1H-pyrazol-3-yl)-3-nitropyridin-2-amine: Lacks the isopropoxy group.
Uniqueness
The presence of both the pyrazole ring with an isopropoxy substituent and the dichlorinated nitropyridine structure makes 5,6-dichloro-N-(5-isopropoxy-1H-pyrazol-3-yl)-3-nitropyridine-2-amine unique
Properties
Molecular Formula |
C11H11Cl2N5O3 |
|---|---|
Molecular Weight |
332.14 g/mol |
IUPAC Name |
5,6-dichloro-3-nitro-N-(3-propan-2-yloxy-1H-pyrazol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H11Cl2N5O3/c1-5(2)21-9-4-8(16-17-9)14-11-7(18(19)20)3-6(12)10(13)15-11/h3-5H,1-2H3,(H2,14,15,16,17) |
InChI Key |
LEPDHPPASAHAMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NNC(=C1)NC2=NC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Benzofuryl) tetrazol-1-yl]acetic acid](/img/structure/B8280706.png)
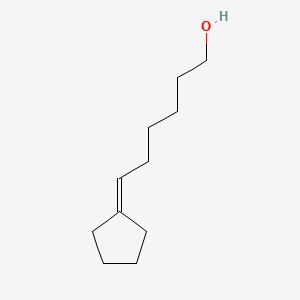



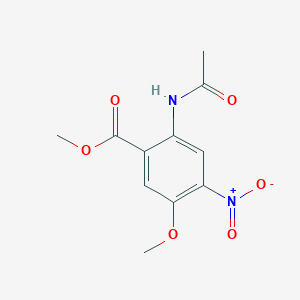
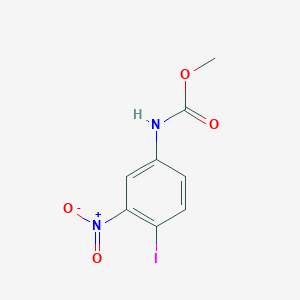
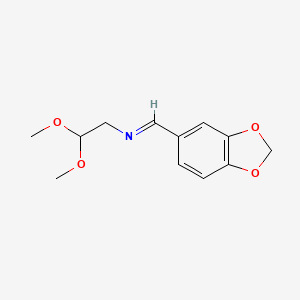
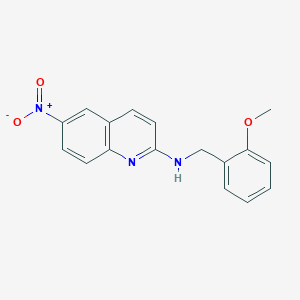
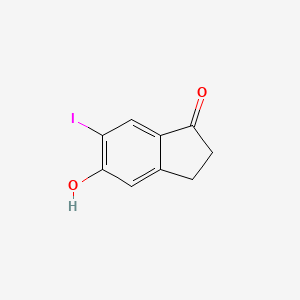
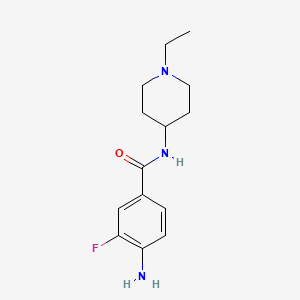
![4-Benzyl-1-[2-(4-hydroxyphenyl)sulfonylethyl]piperidin-3-ol](/img/structure/B8280777.png)
